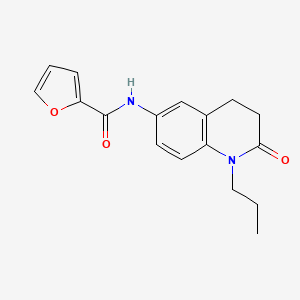

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrasound Mediated Synthesis

A study focused on the ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. The synthesis protocol included the use of ultrasound and high yield of the derivatives in a short reaction time. These compounds were found to be potent inhibitors of the tyrosinase enzyme, with IC50 values significantly lower than that of the standard kojic acid. This method highlights an efficient approach to synthesizing compounds with potential applications in addressing hyperpigmentation disorders (Dige et al., 2019).

Bioisosteric Replacements in Analgesic Properties Enhancement

Research on bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides showed that replacing the phenyl ring with an isosteric heterocycle can notably increase analgesic activity, specifically for 3-pyridine derivatives. This method provides insights into designing new analgesics with enhanced properties (Украинец et al., 2016).

Anticancer, Antibacterial, and Anti-inflammatory Applications

A derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This demonstrates the therapeutic potential of such compounds in diverse medical applications (Bonilla-Castañeda et al., 2022).

Anti-inflammatory and Antibacterial Properties with Reduced Gastro-intestinal Toxicity

The synthesis of quinoline attached-furan-2(3H)-ones showcased anti-inflammatory and antibacterial properties with a significant reduction in gastro-intestinal toxicity and lipid peroxidation. This suggests the potential for developing safer anti-inflammatory and antibacterial drugs (Alam et al., 2011).

Regioselectivity in N-ethylation Reaction

A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide revealed insights into the acid/base behavior and possible reaction paths of 4-oxoquinolines. This research contributes to a deeper understanding of the chemical properties and potential modifications of such compounds for medicinal chemistry applications (Batalha et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .

Mode of Action

This compound: binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

The binding of This compound to the ABA receptors affects the ABA signaling pathway . This pathway is crucial for plants to overcome abiotic stresses such as drought, cold, and soil salinity .

Result of Action

The activation of ABA receptors by This compound results in the activation of a gene network that is highly similar to that induced by ABA . This leads to the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has been found to interact with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial in the biochemical reactions involving this compound .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to inhibit seed germination and prevent leaf water loss, thereby promoting drought resistance in plants .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by mediating a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on cellular function over time .

Metabolic Pathways

It is known to interact with the PYR/PYL family of ABA receptors, suggesting a role in the ABA signaling pathway .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSOMPMBUZYXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylquinolin-4-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2578041.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578058.png)

![N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2578059.png)